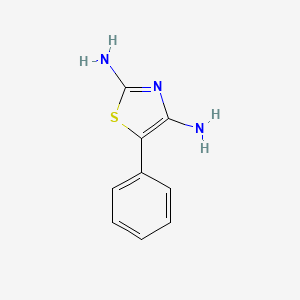

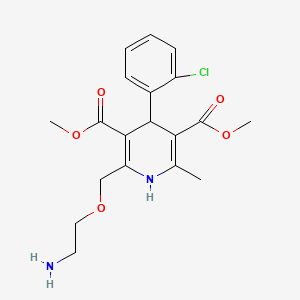

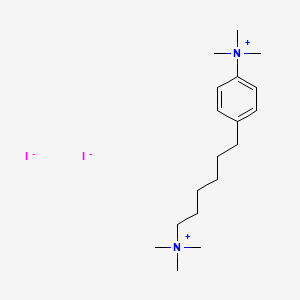

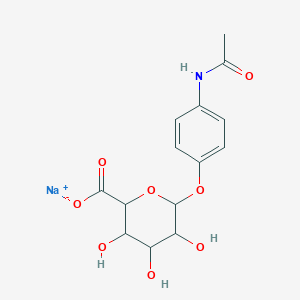

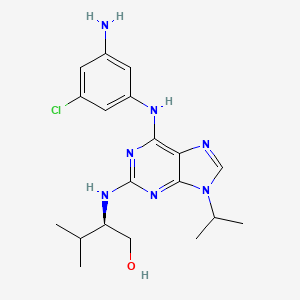

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

説明

This compound is also known as Sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate . It is listed under analgesics .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-acetamidophenol in the presence of triethylamine or sodium hydride . Another method involves the derivatization of aldehydes and carboxylic acids under mild conditions (pH 5.7, 10 °C) .Chemical Reactions Analysis

The compound may undergo derivatization reactions under mild conditions (pH 5.7, 10 °C) by changing the secondary reagent . More specific chemical reactions involving this compound are not mentioned in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.27 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Epoxy Resin Curing

“Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate” is utilized in the curing process of epoxy resins. It acts as a hardener that reacts with the epoxy resin to form a cross-linked network, providing the final material with enhanced mechanical properties and thermal stability . The optimal temperature for compatibility with DER-331 epoxy resin is between 220–260°C , and the reaction is completed within 10 minutes at these temperatures .

Fireproofing Applications

Due to its chemical structure, this compound contributes to the fireproofing of materials. When used in conjunction with epoxy resins, it can improve the fire resistance of the composite material. The cured resin can be classified under the fireproof category of V-0, indicating that it does not form burning droplets during combustion and produces a dense, porous coke structure upon burning .

Biomedical Applications

In the biomedical field, this compound has shown potential due to its ability to form supramolecular arrangements. It can be used as an antimicrobial agent in drug delivery systems, as an immunoadjuvant in tissue engineering, and in innovative therapies for cancer and cardiovascular diseases . Its versatility arises from the combination of an inorganic backbone with a variety of organic side groups, leading to the formation of nanoparticles, polymersomes, or scaffolds for cell proliferation .

Chemical Synthesis

This sodium compound serves as a precursor in various chemical synthesis processes. It can react with different phenolic compounds to form esters, amides, and other functional groups, which are essential in creating complex organic molecules for further research and industrial applications .

作用機序

Target of Action

It is related to acetaminophen (apap), also known as paracetamol . APAP is a common over-the-counter medication used for pain relief and fever reduction .

Mode of Action

Related compounds such as apap work by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation .

Biochemical Pathways

Apap, a related compound, primarily acts in the central nervous system and interferes with pain impulse generation in the periphery .

Pharmacokinetics

Related compounds such as apap are rapidly and almost completely absorbed from the gastrointestinal tract .

Result of Action

Apap, a related compound, is known to provide analgesic and antipyretic effects .

Action Environment

It is known that the toxicity of related compounds like apap on aquatic organisms depends on environmental temperature .

特性

IUPAC Name |

sodium;6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINXIJJEOMGKPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635519 | |

| Record name | Sodium 4-acetamidophenyl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate | |

CAS RN |

120595-80-4 | |

| Record name | Sodium 4-acetamidophenyl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)